![molecular formula C11H9F3N2O2 B12839341 1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12839341.png)
1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of trifluoromethyl and pyridylamino groups, which contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione typically involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl and pyridylamino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its reactivity, allowing it to participate in various biochemical processes. The pyridylamino group may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: Known for its use in organic synthesis and as a precursor for other fluorinated compounds.
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Another fluorinated compound with distinct chemical properties and applications.
Uniqueness
1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione stands out due to its unique combination of trifluoromethyl and pyridylamino groups, which confer specific reactivity and versatility in chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H9F3N2O2 |
|---|---|
Molecular Weight |
258.20 g/mol |
IUPAC Name |
(E)-5,5,5-trifluoro-4-hydroxy-3-(pyridin-3-yliminomethyl)pent-3-en-2-one |
InChI |
InChI=1S/C11H9F3N2O2/c1-7(17)9(10(18)11(12,13)14)6-16-8-3-2-4-15-5-8/h2-6,18H,1H3/b10-9+,16-6? |
InChI Key |
ULHHEBGBWRUHTN-GFSWQWLXSA-N |
Isomeric SMILES |
CC(=O)/C(=C(\C(F)(F)F)/O)/C=NC1=CN=CC=C1 |
Canonical SMILES |
CC(=O)C(=C(C(F)(F)F)O)C=NC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



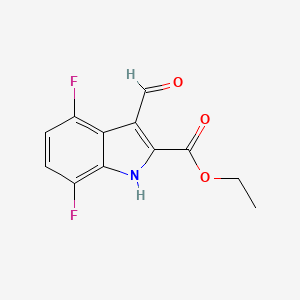

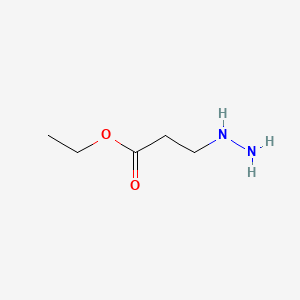

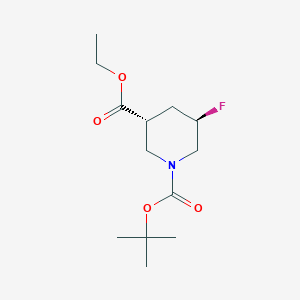
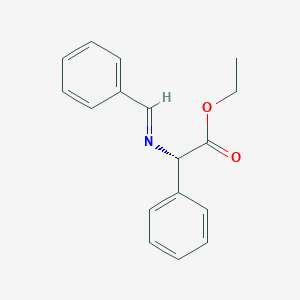
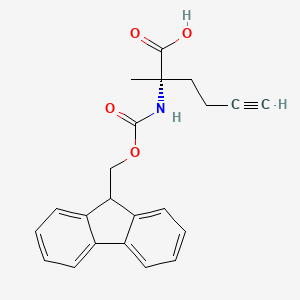



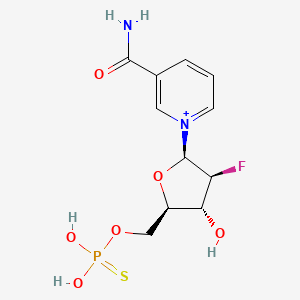
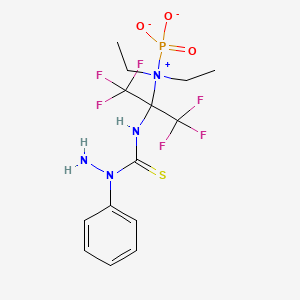
![2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12839351.png)
